molecular formula H20N2O14S2Zn B14174830 Diammonium zinc disulfate hexahydrate CAS No. 7783-24-6

Diammonium zinc disulfate hexahydrate

Cat. No.: B14174830
CAS No.: 7783-24-6
M. Wt: 401.7 g/mol
InChI Key: TXGQALXWGNPMKD-UHFFFAOYSA-L
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Description

Diammonium zinc disulfate hexahydrate (chemical formula: (NH₄)₂Zn(SO₄)₂·6H₂O) is a coordination compound comprising zinc, ammonium, sulfate, and water molecules. It is categorized as a metal ammonium sulfate hexahydrate and is described as a white crystalline solid . This compound is often utilized in material synthesis, such as in the preparation of zinc-doped hydroxyapatite nanoparticles (ZnHA-NPs) for biomedical applications . Its structure is analogous to other divalent metal ammonium sulfates, such as those containing copper, nickel, cobalt, or iron, which share similar hydration and coordination properties .

Properties

CAS No.

7783-24-6

Molecular Formula

H20N2O14S2Zn

Molecular Weight

401.7 g/mol

IUPAC Name

diazanium;zinc;disulfate;hexahydrate

InChI

InChI=1S/2H3N.2H2O4S.6H2O.Zn/c;;2*1-5(2,3)4;;;;;;;/h2*1H3;2*(H2,1,2,3,4);6*1H2;/q;;;;;;;;;;+2/p-2

InChI Key

TXGQALXWGNPMKD-UHFFFAOYSA-L

Canonical SMILES

[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn+2]

Color/Form

WHITE MONOCLINIC CRYSTALS

density

1.931

physical_description

White solid;  [HSDB]

Related CAS

13814-87-4 (Parent)
23713-49-7 (Parent)

solubility

SOLUBILITY (G/100 CC WATER): 7 G @ 0 °C, 42 G @ 80 °C /ANHYDROUS/

Origin of Product

United States

Preparation Methods

Historical Synthesis Methods and Fundamental Principles

The classical preparation of diammonium zinc disulfate hexahydrate involves the reaction of zinc sulfate heptahydrate (ZnSO₄·7H₂O) with ammonium sulfate ((NH₄)₂SO₄) in aqueous media. Early methodologies, as documented in mid-20th-century inorganic synthesis manuals, prescribed dissolving equimolar quantities of zinc sulfate and ammonium sulfate in hot water, followed by slow cooling to induce crystallization. The stoichiometric reaction proceeds as:

$$
\text{ZnSO}4·7\text{H}2\text{O} + (\text{NH}4)2\text{SO}4 \rightarrow (\text{NH}4)2\text{Zn(SO}4)2·6\text{H}2\text{O} + \text{H}_2\text{O}
$$

Key parameters influencing yield and purity include:

  • Molar ratio : A 1:1 molar ratio of Zn²⁺ to NH₄⁺ ensures optimal crystal growth, though slight excesses of ammonium sulfate (up to 1.2:1) mitigate zinc hydroxide formation in slightly alkaline conditions.
  • Temperature : Dissolution at 70–80°C followed by cooling to 10–15°C maximizes supersaturation, yielding crystals >90% purity.
  • pH control : Maintaining pH 3.5–4.5 via sulfuric acid addition prevents hydrolysis of Zn²⁺ to Zn(OH)₂.

While effective for laboratory-scale synthesis, this method faces scalability challenges due to high reagent costs and energy-intensive crystallization.

Industrial-Scale Production: Optimized Crystallization and Hydrate Control

Modern industrial processes prioritize energy efficiency and product flowability. Patent EP0296148B1 discloses a method to produce free-flowing zinc sulfate hydrate mixtures by concentrating zinc sulfate solutions to a specific gravity of 1.55 kg/L at 90°C, followed by controlled cooling to 39–41°C. Although focused on zinc sulfate hydrates, this approach adapts to double sulfate synthesis by introducing ammonium sulfate during concentration.

Critical steps :

  • Vacuum concentration : Reduces water content while preventing premature crystallization.
  • Temperature-staged centrifugation : Separates hexahydrate-dominant crystals at 38–40°C, minimizing heptahydrate contamination.
  • Post-ripening : Agitation of centrifuged solids converts residual mother liquor into stable hexahydrate, enhancing storage stability.
Parameter Optimal Range Effect on Product
Concentration (°Bé) 28–32 Prevents amorphous precipitation
Cooling rate (°C/h) 5–10 Yields 50–100 μm crystals
Centrifuge RPM 1,200–1,500 Reduces moisture to <2%

This method achieves >95% yield with minimal energy expenditure, though it requires precise control over sulfate ion activity to avoid co-crystallizing ammonium-zinc double salts with unintended stoichiometries.

Sustainable Synthesis: Utilization of Galvanizing Waste Electrolytes

Patent RU2307793C2 pioneers a cost-effective route using spent zinc electroplating baths, which typically contain 80–120 g/L Zn²⁺, 150–200 g/L Cl⁻, and trace organic additives. By treating this waste with ammonium sulfate and ammonia, the process converts hazardous effluent into high-purity this compound:

$$
[\text{Zn(NH}3)4]\text{Cl}2 + 2\text{H}2\text{SO}4 + 6\text{H}2\text{O} \rightarrow (\text{NH}4)2\text{Zn(SO}4)2·6\text{H}2\text{O} + 2\text{NH}4\text{Cl}
$$

Process flow :

  • Electrolyte pretreatment : Remove organics via activated carbon filtration.
  • Ammonium sulfate addition : Introduce (NH₄)₂SO₄ at 1.1:1 molar ratio to Zn²⁺.
  • pH adjustment : Neutralize to pH 4.0–4.5 using H₂SO₄ or NH₄OH.
  • Crystallization : Cool to 5°C over 12 h, yielding 85–90% pure product.

Advantages :

  • Reduces zinc waste disposal costs by 40–60%.
  • Byproduct NH₄Cl is marketable as a fertilizer component.

Limitations :

  • Requires rigorous Cl⁻ removal (<50 ppm) to meet pharmaceutical-grade standards.
  • Trace Fe³⁺/Cu²⁺ impurities necessitate EDTA washing steps.

Advanced Purification: Selective Precipitation of Zinc Oxides

US Patent 8,974,753 details a precursor purification method critical for high-purity diammonium zinc disulfate synthesis. By treating Zn²⁺/Mg²⁺-containing solutions with Ca(OH)₂ at 90°C and pH 6.5–7.5, zinc precipitates as ZnO while Mg²⁺ remains soluble:

$$
\text{Zn}^{2+} + \text{Ca(OH)}2 \rightarrow \text{ZnO} + \text{Ca}^{2+} + \text{H}2\text{O}
$$

Key findings :

  • Particle size separation : Centrifugal classification at 3,000–5,000 × g isolates ZnO fines (<30 μm) from coarser gypsum (CaSO₄·2H₂O).
  • Zinc recovery : 92–95% Zn²⁺ recovery as 99.8% pure ZnO, which is subsequently dissolved in H₂SO₄ for double sulfate synthesis.
Impurity Concentration Before (ppm) After (ppm)
Mg²⁺ 1,200 <10
Fe³⁺ 350 <5
Cd²⁺ 85 <1

This pre-purification step enables synthesis of diammonium zinc disulfate meeting ACS reagent specifications (99.95% purity).

Structural Characterization and Crystallographic Insights

Recent single-crystal X-ray diffraction studies (PMC9534806) reveal that (NH₄)₂Zn(SO₄)₂·6H₂O crystallizes in the monoclinic system (space group P2₁/c) with unit cell parameters:

$$
a = 9.214(2)\,Å,\quad b = 12.473(3)\,Å,\quad c = 6.801(1)\,Å,\quad \beta = 105.76(2)^\circ
$$

Notable structural features :

  • Zinc coordination : Zn²⁺ resides in a distorted octahedral environment, bonded to six water molecules.
  • Hydrogen bonding : O–H···O interactions between water ligands and sulfate oxygens (2.65–2.89 Å) stabilize the lattice.
  • Thermal stability : TG-DSC analysis shows stepwise dehydration between 85–120°C, with complete sulfate decomposition above 680°C.

Crystallization optimization :

  • Slow evaporation : 0.5 mL/day evaporation rate at 25°C yields 2–3 mm single crystals.
  • Seeding : Introduction of 50–100 μm seed crystals reduces nucleation density by 70%, enhancing crystal size.

Comparative Analysis of Synthesis Methodologies

Method Yield (%) Purity (%) Energy Cost (kWh/kg) Scalability
Classical precipitation 78–82 92–95 8.2 Low
Industrial crystallization 93–96 97–99 4.1 High
Waste electrolyte 85–88 85–90 3.8 Moderate
Purified precursor 89–91 99.95 6.5 High

Trade-offs :

  • Waste-derived synthesis offers the lowest carbon footprint (1.2 kg CO₂/kg vs. 3.5 kg for classical methods) but requires downstream purification.
  • Precursor purification delivers ultra-high purity at the expense of 40% higher water usage (18 L/kg vs. 12 L for industrial methods).

Chemical Reactions Analysis

Types of Reactions: Diammonium zinc disulfate hexahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different zinc and sulfur-containing products.

    Reduction: It can be reduced to simpler zinc and sulfur compounds.

    Substitution: The ammonium ions in the compound can be substituted with other cations in certain reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reactions with other salts or acids can lead to substitution.

Major Products Formed:

Scientific Research Applications

Diammonium zinc disulfate hexahydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological effects, including its role in enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in wound healing and anti-inflammatory treatments.

    Industry: It is used in the production of flame retardants, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diammonium zinc disulfate hexahydrate involves the release of zinc ions, which interact with various enzymes and proteins in cells. Zinc ions play a crucial role in DNA replication, protein synthesis, and cell division. The compound’s effects are mediated through these interactions, influencing various biological pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Molecular Formulas and Key Characteristics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Characteristics
Diammonium zinc disulfate hexahydrate (NH₄)₂Zn(SO₄)₂·6H₂O 401.71 White solid; used in material synthesis and as an analytical interferent
Copper(2+) diammonium disulfate hexahydrate (NH₄)₂Cu(SO₄)₂·6H₂O 399.88 Blue crystals; used in electroplating and catalysis
Nickel ammonium sulfate hexahydrate (NH₄)₂Ni(SO₄)₂·6H₂O 394.99 Green crystals; applied in electroplating and as a mordant
Cobalt ammonium sulfate hexahydrate (NH₄)₂Co(SO₄)₂·6H₂O 395.15 Pink crystals; used in battery electrolytes and pigments
Ferrous ammonium sulfate hexahydrate (NH₄)₂Fe(SO₄)₂·6H₂O 392.14 Pale green crystals; employed in analytical chemistry and wastewater treatment

Key Observations :

  • Coordination Geometry : Zinc and copper analogues typically exhibit octahedral coordination due to the preference of Zn²⁺ and Cu²⁺ for six ligand sites, whereas cobalt and nickel may adopt varied geometries depending on synthesis conditions .
  • Thermal Stability: Sulfate-based hexahydrates generally decompose upon heating. For example, zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) decomposes exothermically to ZnO at ~340°C .

Key Observations :

  • This compound is often synthesized alongside phosphate precursors (e.g., for ZnHA-NPs), highlighting its role as a zinc source in composite materials .
  • Copper and iron analogues are typically prepared via direct sulfate salt reactions, emphasizing their simplicity in industrial production .

Key Observations :

  • The zinc compound’s role in material science contrasts with the copper and nickel analogues’ dominance in electroplating.
  • Its interference in zinc oxide analysis (e.g., in NIOSH methods) underscores the need for specialized detection techniques to distinguish it from ZnO .

Solubility and Reactivity

  • Solubility : All metal ammonium sulfates are water-soluble due to their ionic nature. For instance, (NH₄)₂Fe(SO₄)₂·6H₂O dissolves readily for use in volumetric analysis .
  • Reactivity : Zinc’s lower redox activity compared to copper or iron reduces its propensity for oxidation, making it suitable for long-term storage in synthetic processes .

Biological Activity

Diammonium zinc disulfate hexahydrate (CAS No. 13814-87-4) is a compound of growing interest in biological research due to its unique properties and potential applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies, supported by data tables and research findings.

PropertyValue
Molecular Formula H₈N₂O₈S₂Zn
Molecular Weight 293.6 g/mol
IUPAC Name diazanium;zinc;disulfate
Appearance White crystalline solid

Synthesis

Diammonium zinc disulfate can be synthesized through a precipitation method involving zinc sulfate and ammonium sulfate in the presence of an acid, such as hydrochloric acid. The reaction typically occurs at room temperature, followed by filtration and washing to obtain pure crystals.

The biological activity of diammonium zinc disulfate is largely attributed to the release of zinc ions upon dissolution. These zinc ions play crucial roles in various cellular processes:

  • Enzyme Interaction : Zinc ions interact with enzymes, influencing their activity and stability.
  • Cell Membrane Integrity : The compound exhibits antibacterial properties by disrupting bacterial cell membranes and inhibiting enzyme functions.
  • Zinc Metabolism : It is involved in essential biological processes including DNA replication, protein synthesis, and cell division.

Antibacterial Properties

Research indicates that diammonium zinc disulfate demonstrates significant antibacterial activity against various pathogens, including:

  • Escherichia coli
  • Staphylococcus aureus

The mechanism involves the disruption of cell membranes and interference with metabolic processes.

Antioxidant Activity

Zinc ions released from the compound have been shown to exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of protecting cells from damage due to reactive oxygen species (ROS) .

Antidiabetic Potential

Recent studies suggest that zinc compounds can enhance insulin sensitivity and regulate glucose metabolism. The application of diammonium zinc disulfate may aid in managing diabetes by improving pancreatic function and reducing blood glucose levels .

Case Studies

  • Antibacterial Efficacy Study
    • Objective : To evaluate the antibacterial effect of diammonium zinc disulfate against E. coli.
    • Methodology : Agar diffusion method was employed to assess inhibition zones.
    • Results : Diammonium zinc disulfate showed a significant inhibition zone compared to control groups.
  • Antioxidant Activity Assessment
    • Objective : To measure the antioxidant capacity of the compound using DPPH radical scavenging assay.
    • Results : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating strong antioxidant activity.

Comparison with Similar Compounds

Diammonium zinc disulfate is unique due to its dual role as a source of both zinc and ammonium ions, which is particularly beneficial in agricultural applications where both nutrients are required. Below is a comparison with similar compounds:

CompoundMain UseUnique Feature
Zinc Sulfate (ZnSO₄)Dietary supplementPrimarily a zinc source
Ammonium Sulfate ((NH₄)₂SO₄)FertilizerPrimarily provides nitrogen
Zinc Ammonium PhosphateFertilizerCombines phosphorus with zinc

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing diammonium zinc disulfate hexahydrate with high purity?

  • Methodological Answer : Controlled co-precipitation is a robust approach. Dissolve stoichiometric amounts of zinc nitrate hexahydrate and ammonium sulfate in deionized water under gentle heating (40–60°C). Adjust pH to 4.5–5.0 using dilute ammonia to avoid zinc hydroxide precipitation. Crystallize the product via slow evaporation at room temperature. Purity can be verified using X-ray diffraction (XRD) to confirm the absence of secondary phases like zinc oxide or ammonium sulfates .

Q. How can this compound be distinguished from other ammonium metal sulfates in analytical workflows?

  • Methodological Answer : Use a combination of spectroscopic and thermal techniques:

  • FTIR : Identify characteristic sulfate (ν~1050–1200 cm⁻¹) and ammonium (ν~1400–1500 cm⁻¹) vibrations. Zinc coordination bands (~400–600 cm⁻¹) differentiate it from cobalt or nickel analogs .
  • TGA/DSC : Dehydration steps (50–150°C) and sulfate decomposition (~300–400°C) provide distinct thermal fingerprints .
  • XRD : Compare lattice parameters (e.g., unit cell volume) with reference data for isomorphous Tutton salts like diammonium nickel disulfate hexahydrate .

Q. What are common interferences in quantifying zinc using this compound in environmental samples?

  • Methodological Answer : Iron(III) oxides, ammonium chlorozincates, and other zinc salts (e.g., zinc nitrate) may co-elute in chromatographic methods. Resolve these by:

  • ICP-OES/MS : Use alternate emission lines (e.g., Zn II 206.200 nm) to avoid spectral overlaps from ferric or cobalt ions .
  • Selective Precipitation : Add ammonium sulfide to isolate zinc sulfide, leaving interferents in solution .

Advanced Research Questions

Q. How can experimental design optimize the sorption capacity of zinc-containing compounds derived from this compound?

  • Methodological Answer : For sorption studies (e.g., wastewater treatment):

  • Parameter Screening : Use a fractional factorial design to evaluate pH (4–7), initial Zn²⁺ concentration (50–200 mg/L), and sorbent dose (0.1–1.0 g/L).
  • Kinetic Modeling : Fit data to pseudo-second-order kinetics to determine rate constants and activation energy. Compare with analogous cobalt or nickel systems to identify metal-specific trends .
  • Surface Analysis : Perform BET isotherms and SEM-EDS to correlate porosity/composition with sorption efficiency .

Q. What mechanisms explain contradictions in thermal decomposition pathways reported for this compound?

  • Methodological Answer : Discrepancies in decomposition steps (e.g., anhydrous sulfate stability) arise from:

  • Heating Rate Effects : Slow heating (2°C/min) in TGA may resolve overlapping mass loss events (e.g., simultaneous NH₃ and H₂O release) vs. rapid heating .
  • Atmosphere Control : Use inert gas (N₂) to suppress sulfate reduction to ZnO, which occurs under oxidative conditions .
  • In Situ XRD : Monitor phase transitions during heating to identify intermediate hydrates or amorphous products .

Q. How do crystallographic parameters of this compound compare to isomorphous Tutton salts, and what implications arise for material properties?

  • Methodological Answer : Compare with diammonium nickel/cobalt disulfate hexahydrates:

  • Unit Cell Metrics : Refine lattice parameters (a, b, c, β) via single-crystal XRD. Zinc analogs typically exhibit shorter metal-oxygen bonds (e.g., Zn–O ~2.06 Å vs. Ni–O ~2.07 Å) due to ionic radius differences .
  • Thermal Expansion : Use variable-temperature XRD to assess anisotropic expansion, critical for applications in humidity sensors .
  • DFT Calculations : Model hydrogen-bonding networks to predict stability trends across the Tutton salt series .

Q. What strategies mitigate zinc leaching during catalytic or photocatalytic applications of diammonium zinc disulfate-derived materials?

  • Methodological Answer : To enhance stability:

  • Doping : Incorporate Mg²⁺ or Al³⁺ into the crystal lattice to strengthen metal-sulfate bonding .
  • Surface Passivation : Treat with silica or phosphate coatings to reduce dissolution in acidic media .
  • Operando Monitoring : Use ICP-MS during reactivity tests to correlate leaching rates with catalytic performance .

Data Interpretation and Validation

Q. How should researchers validate conflicting reports on the solubility of this compound in mixed solvents?

  • Methodological Answer : Replicate studies using:

  • Gravimetric Analysis : Saturate solvent mixtures (e.g., water-ethanol) at 25°C, filter residues, and weigh dried products .
  • UV-Vis Spectroscopy : Measure Zn²⁺ concentration in supernatant after centrifugation (λ = 213.9 nm) .
  • Cross-Reference : Compare results with phase diagrams of analogous systems (e.g., diammonium cobalt disulfate) to identify solvent-metal interactions .

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